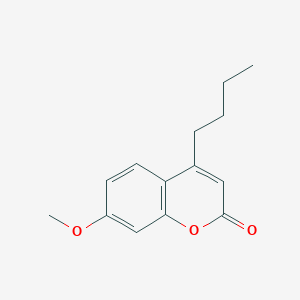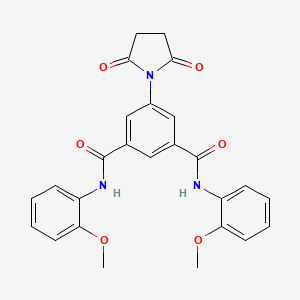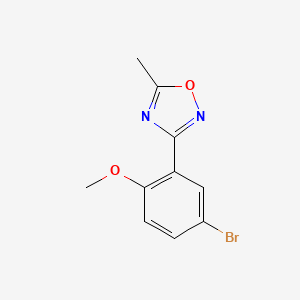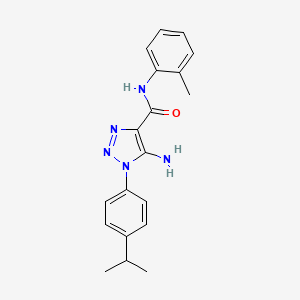
4-butyl-7-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-7-methoxy-2H-chromen-2-one, also known as "chromone," is a naturally occurring compound found in many plants. It has been the subject of much scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of chromone is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including inhibition of inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways.
Biochemical and Physiological Effects:
Chromone has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Chromone has also been shown to activate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, chromone has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
实验室实验的优点和局限性
One advantage of using chromone in lab experiments is its ability to exert multiple therapeutic effects. Chromone has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral properties, making it a versatile compound for research. However, one limitation of using chromone in lab experiments is its potential toxicity. Chromone has been shown to exert cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on chromone. One area of future research could be the development of novel chromone derivatives with enhanced therapeutic properties. Another area of future research could be the investigation of the potential use of chromone in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of chromone and its potential toxicity.
合成方法
Chromone can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, and Friedel-Crafts acylation. The Perkin reaction involves the condensation of salicylaldehyde and an acid anhydride, while the Pechmann condensation involves the reaction of phenol with an acid chloride in the presence of a Lewis acid catalyst. The Friedel-Crafts acylation involves the reaction of benzene with an acid chloride in the presence of a Lewis acid catalyst.
科学研究应用
Chromone has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral properties. Chromone has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
4-butyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-14(15)17-13-9-11(16-2)6-7-12(10)13/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYRTDMCZQYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)

![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)


![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)

